molecular formula C9H12ClFN2O B1439603 N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride CAS No. 1147187-21-0

N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride

Cat. No. B1439603
CAS RN: 1147187-21-0
M. Wt: 218.65 g/mol
InChI Key: HNNGLWGXQCMUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride, also known as FMPGA, is a synthetic amino acid derivative that has been used in various scientific research applications. It is a white crystalline solid, soluble in water and polar organic solvents. FMPGA has been studied for its biochemical and physiological effects and has been used in laboratory experiments, with several advantages and limitations.

Scientific Research Applications

Antinociceptive Activity

N1-(2-Fluoro-4-methylphenyl)glycinamide hydrochloride has been studied for its antinociceptive properties. In a study, the compound displayed significant antinociceptive effects in models of inflammatory and neuropathic pain, showing potential as a therapeutic agent for painful neuropathies (Villetti et al., 2003).

Chemical Synthesis

This compound has been used as a transient directing group in the synthesis of various chemicals, demonstrating its utility in chemical synthesis and the production of complex molecules (Wen & Li, 2020).

Hypoglycemic Activity

Research has been conducted on the hypoglycemic activity of derivatives of N1-(2-Fluoro-4-methylphenyl)glycinamide. These studies highlight its potential application in managing blood sugar levels and treating conditions like diabetes (Wei Qun-chao, 2013).

Fluorination in Organic Synthesis

The compound has been utilized in research focusing on fluorination techniques in organic synthesis, which is crucial for developing pharmaceuticals and agrochemicals (Burkart et al., 1997).

Osteoclastogenesis Inhibition

In the field of osteoporosis research, derivatives of N1-(2-Fluoro-4-methylphenyl)glycinamide have shown promise in inhibiting osteoclast differentiation, suggesting potential applications in treating bone-related diseases (Cho et al., 2020).

Skin Depigmentation Efficacy

A clinical trial has been conducted to evaluate the skin depigmentation efficacy of Glycinamide Hydrochloride, indicating its potential use in treating hyperpigmentation and related skin conditions (Boo et al., 2020).

properties

IUPAC Name

2-amino-N-(2-fluoro-4-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGLWGXQCMUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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